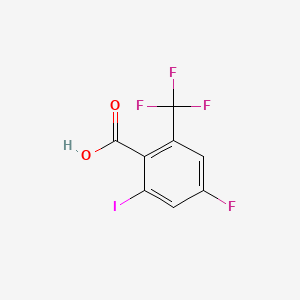

4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative followed by the introduction of the trifluoromethyl group. The process may involve:

Halogenation: Introduction of iodine and fluorine atoms to the aromatic ring using reagents like iodine monochloride and fluorine gas under controlled conditions.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

Substitution Products: Derivatives with different functional groups replacing iodine.

Oxidation Products: Carboxylic acid derivatives.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

Scientific Research Applications

4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.

Materials Science: Used in the development of advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid depends on its application. In organic synthesis, it acts as a

Biological Activity

4-Fluoro-2-iodo-6-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of fluorine and iodine atoms, which significantly influence its chemical reactivity and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a trifluoromethyl group (−CF3), which is known to enhance lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor, anticancer agent, and probe for biochemical assays.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). The presence of the trifluoromethyl group enhances binding affinity due to halogen bonding interactions with enzyme active sites. For instance, studies on related compounds have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10.4 μM to 24.3 μM .

Anticancer Properties

The compound's potential anticancer activity has been investigated through various in vitro assays. For example, derivatives of benzoic acids have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7). The introduction of halogen substituents has been linked to enhanced activity against cancer cells, suggesting that this compound may possess similar properties .

The mechanism of action for this compound likely involves:

- Enzyme Binding : The fluorinated groups facilitate stronger interactions with target proteins through hydrogen and halogen bonds.

- Inhibition of Pathways : By inhibiting specific enzymes involved in inflammatory pathways or cancer cell proliferation, this compound could potentially modulate disease processes.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that derivatives similar to this compound showed significant inhibition of COX-2 and LOX enzymes, which are critical in inflammatory responses. The most potent inhibitors exhibited IC50 values below 20 μM .

- Cytotoxicity Assays : In vitro testing against MCF-7 breast cancer cells revealed that certain derivatives exhibited IC50 values indicating substantial cytotoxicity, thus supporting the hypothesis that halogenated benzoic acids can serve as potential anticancer agents .

- Biochemical Probes : The compound has been utilized as a probe in biochemical assays to study enzyme activities and protein interactions, highlighting its versatility in research applications.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other related compounds, the following table summarizes key findings:

| Compound Name | Enzyme Inhibition (IC50 μM) | Anticancer Activity (Cell Line Tested) | Notes |

|---|---|---|---|

| This compound | TBD | MCF-7 | Potential inhibitor; further studies needed |

| 4-Trifluoromethylbenzhydrazide | 10.4 (AChE), 5.4 (BChE) | MCF-7 | Strong inhibitor; good cytotoxicity |

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | TBD | TBD | Notable for agonistic receptor activity |

Properties

Molecular Formula |

C8H3F4IO2 |

|---|---|

Molecular Weight |

334.01 g/mol |

IUPAC Name |

4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H3F4IO2/c9-3-1-4(8(10,11)12)6(7(14)15)5(13)2-3/h1-2H,(H,14,15) |

InChI Key |

DCCQDQOYQJVWMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)I)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.